molecular formula C6H3F3N2O2 B1394863 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid CAS No. 944905-44-6

5-(Trifluoromethyl)pyrimidine-2-carboxylic acid

Cat. No.: B1394863
CAS No.: 944905-44-6
M. Wt: 192.1 g/mol
InChI Key: DMTVPKVFQQWGID-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 5-(trifluoromethyl)pyrimidine-2-carboxylic acid emerged from the broader evolution of trifluoromethylated heterocyclic chemistry, which gained significant momentum in the latter half of the twentieth century. The systematic exploration of trifluoromethyl-containing pyrimidine derivatives represents a natural progression from earlier work on trifluoromethylpyridines, which demonstrated the profound impact of trifluoromethyl substitution on molecular properties. The recognition that trifluoromethyl groups could dramatically alter the lipophilicity, metabolic stability, and pharmacokinetic properties of heterocyclic drug molecules provided the driving force for the development of synthetic methodologies targeting such compounds.

The synthesis of trifluoromethylated pyrimidines has historically followed two primary strategic approaches: the construction of pyrimidine rings from trifluoromethyl-containing building blocks, and the direct introduction of trifluoromethyl groups into pre-existing pyrimidine scaffolds. The carboxylic acid functionality at the 2-position of the pyrimidine ring introduces additional synthetic challenges and opportunities, as this position is particularly susceptible to nucleophilic attack and can serve as a versatile synthetic handle for further elaboration. Early synthetic approaches to pyrimidine carboxylic acids relied heavily on classical organic transformations, but the incorporation of trifluoromethyl groups required the development of specialized methodologies capable of accommodating the unique electronic and steric demands of fluorinated substituents.

The emergence of this compound as a compound of interest reflects the growing recognition that the combination of electron-withdrawing trifluoromethyl groups with electron-deficient pyrimidine rings creates molecular frameworks with exceptional stability and reactivity profiles. This compound represents a convergence of several important trends in heterocyclic chemistry: the increasing sophistication of fluorine chemistry, the development of efficient pyrimidine synthesis methodologies, and the growing understanding of structure-activity relationships in bioactive molecules.

Structural Elucidation and Nomenclature

This compound exhibits a well-defined molecular structure characterized by a six-membered pyrimidine ring bearing a trifluoromethyl substituent at the 5-position and a carboxylic acid group at the 2-position. The compound possesses the molecular formula C₆H₃F₃N₂O₂ with a molecular weight of 192.10 atomic mass units, reflecting the significant contribution of the three fluorine atoms to the overall molecular mass. The systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, clearly indicating the positions of the functional groups relative to the nitrogen atoms in the pyrimidine ring system.

The structural representation can be expressed through multiple chemical notation systems, each providing unique insights into the molecular architecture. The Simplified Molecular Input Line Entry System notation is recorded as O=C(O)C1=NC=C(C(F)(F)F)C=N1, which explicitly depicts the connectivity pattern and functional group arrangements. The International Chemical Identifier string InChI=1S/C6H3F3N2O2/c7-6(8,9)3-1-10-4(5(12)13)11-2-3/h1-2H,(H,12,13) provides a standardized representation that facilitates database searches and computational analyses. The corresponding International Chemical Identifier Key DMTVPKVFQQWGID-UHFFFAOYSA-N serves as a unique molecular identifier that enables unambiguous compound identification across different chemical databases.

Property Value Reference
Molecular Formula C₆H₃F₃N₂O₂
Molecular Weight 192.10 g/mol
Chemical Abstracts Service Number 944905-44-6
Simplified Molecular Input Line Entry System O=C(O)C1=NC=C(C(F)(F)F)C=N1
International Chemical Identifier Key DMTVPKVFQQWGID-UHFFFAOYSA-N

The three-dimensional molecular geometry of this compound is dominated by the planar pyrimidine ring system, which provides a rigid structural framework. The trifluoromethyl group adopts a tetrahedral geometry centered on the carbon atom, with the three fluorine atoms positioned to minimize steric interactions while maximizing electronic stabilization through hyperconjugation effects. The carboxylic acid functionality can exist in multiple conformational states depending on the chemical environment, with the carbonyl oxygen and hydroxyl group capable of participating in hydrogen bonding interactions that significantly influence the compound's physical and chemical properties.

Classification within Trifluoromethylated Heterocyclic Compounds

This compound occupies a distinctive position within the broader family of trifluoromethylated heterocyclic compounds, representing a convergence of several important structural motifs that have gained prominence in contemporary medicinal chemistry and materials science. The compound belongs to the pyrimidine class of six-membered nitrogen-containing heterocycles, which are characterized by the presence of two nitrogen atoms in the 1,3-positions of the ring system. This diazine structure imparts unique electronic properties that differentiate pyrimidines from their pyridine counterparts, particularly in terms of electron density distribution and reactivity patterns.

The incorporation of the trifluoromethyl group at the 5-position places this compound within the specialized category of carbon-trifluoromethylated heterocycles, which have demonstrated exceptional utility in pharmaceutical applications due to their enhanced metabolic stability and improved pharmacokinetic profiles. The trifluoromethyl substituent serves as a powerful electron-withdrawing group, significantly altering the electronic character of the pyrimidine ring and influencing both the chemical reactivity and biological activity of the resulting molecules. This electronic modulation is particularly pronounced in the case of pyrimidines, where the inherent electron deficiency of the ring system is further accentuated by the presence of the strongly electron-withdrawing trifluoromethyl group.

The carboxylic acid functionality at the 2-position introduces additional complexity to the classification of this compound, as it represents a point of potential ionization and hydrogen bonding that can dramatically influence molecular interactions in biological systems. Carboxylic acid-containing heterocycles constitute an important subclass of bioactive molecules, with many clinically relevant drugs featuring this structural motif. The combination of the trifluoromethyl group and carboxylic acid functionality creates a molecular architecture that exhibits characteristics of both lipophilic and hydrophilic regions, potentially enabling favorable interactions with diverse biological targets.

Within the context of fluorinated organic compounds, this compound exemplifies the sophisticated synthetic approaches that have been developed to incorporate fluorine atoms into complex heterocyclic frameworks. The strategic placement of the trifluoromethyl group allows for maximum electronic impact while maintaining synthetic accessibility, representing an optimal balance between molecular complexity and preparative feasibility. This compound serves as a representative example of how modern fluorine chemistry has evolved to address the specific requirements of pharmaceutical and materials applications.

Significance in Heterocyclic Chemistry Research

The research significance of this compound extends far beyond its individual molecular properties, representing a paradigmatic example of how strategic fluorination can enhance the utility and performance of heterocyclic compounds in diverse applications. The compound has emerged as a valuable synthetic intermediate in the preparation of more complex trifluoromethylated heterocyclic systems, serving as a building block for the construction of pharmacologically active molecules and advanced materials. The presence of both the reactive carboxylic acid functionality and the electronically active trifluoromethyl group provides multiple avenues for chemical modification and derivatization, enabling the systematic exploration of structure-activity relationships in biological systems.

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds have highlighted the importance of compounds like this compound as key intermediates in modern synthetic chemistry. The development of efficient synthetic methodologies for accessing such fluorinated heterocycles has been driven by the recognition that trifluoromethyl substitution can dramatically improve the pharmaceutical properties of drug candidates, including enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets. The compound represents a convergence of several important trends in contemporary chemistry: the increasing sophistication of fluorine chemistry, the growing understanding of heterocyclic reactivity patterns, and the development of structure-based approaches to drug design.

The scientific literature has documented the exceptional utility of trifluoromethylated heterocycles in medicinal chemistry applications, with compounds featuring the N-trifluoromethyl motif demonstrating superior lipophilicity and metabolic stability compared to their non-fluorinated counterparts. While this compound features carbon-trifluoromethylation rather than nitrogen-trifluoromethylation, the compound nonetheless benefits from many of the same advantageous properties that have made fluorinated heterocycles increasingly important in pharmaceutical research. The electron-withdrawing nature of the trifluoromethyl group significantly modulates the electronic properties of the pyrimidine ring system, creating opportunities for the development of molecules with precisely tuned biological activities.

The compound has also gained attention in the context of materials science applications, where the unique electronic properties imparted by the trifluoromethyl substituent can be exploited to create advanced functional materials. The rigid pyrimidine framework provides structural stability, while the trifluoromethyl group introduces electronic characteristics that can be valuable in applications such as organic electronics, photovoltaic devices, and fluorescent materials. The carboxylic acid functionality offers additional opportunities for materials design through coordination chemistry and supramolecular assembly processes, enabling the construction of ordered structures with precisely controlled properties.

Properties

IUPAC Name

5-(trifluoromethyl)pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)3-1-10-4(5(12)13)11-2-3/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTVPKVFQQWGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695385
Record name 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944905-44-6
Record name 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid typically involves the introduction of a trifluoromethyl group into a pyrimidine ring. One common method is the reaction of 2-chloro-5-trifluoromethylpyrimidine with a suitable nucleophile under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic trifluoromethylation of pyrimidine derivatives using transition metal catalysts. This method allows for the efficient introduction of the trifluoromethyl group under milder conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrimidine N-oxides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

5-(Trifluoromethyl)pyrimidine-2-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive scaffold for drug development.

Case Study :
In a study focused on developing novel anti-cancer agents, derivatives of this compound were synthesized and evaluated for their inhibitory activity against specific cancer cell lines. The introduction of the trifluoromethyl group was found to significantly enhance the potency of the compounds compared to their non-fluorinated analogs .

Agrochemicals

This compound is utilized in the synthesis of agrochemical products, particularly herbicides and fungicides. The trifluoromethyl group contributes to increased biological activity and selectivity.

Data Table: Agrochemical Applications

Compound NameApplication TypeActivity Level
FluopicolideFungicideHigh
Pyrimidinyl herbicidesHerbicideModerate

The fluorinated pyrimidines have been shown to exhibit effective control over various plant pathogens, making them valuable in agricultural formulations .

Materials Science

This compound is also explored for its potential applications in materials science, especially in the development of polymers and coatings that require enhanced chemical resistance.

Case Study :
Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. For instance, polymers modified with trifluoromethyl-containing monomers demonstrated superior resistance to solvents and elevated temperatures .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrimidinecarboxylic Acids

a) 5-Phenylpyrimidine-2-carboxylic Acid
  • Structure : Pyrimidine ring with phenyl at C5 and -COOH at C2.
  • Molecular Formula : C₁₁H₈N₂O₂; MW : 200.19; CAS : 85386-20-5 .
  • Key Differences :
    • Lacks the electron-withdrawing -CF₃ group, resulting in lower acidity (pKa ~3.5 vs. ~2.8 for the trifluoromethyl analogue).
    • Reduced lipophilicity (LogP: 1.2 vs. 2.1 for 5-CF₃ derivative), impacting membrane permeability.
    • Applications: Primarily used as a ligand in metal-organic frameworks (MOFs) due to its planar structure .
b) 4-(Trifluoromethyl)pyrimidine-2-carboxylic Acid
  • Structure : -CF₃ at C4 and -COOH at C2.
  • Molecular Formula : C₆H₃F₃N₂O₂; CAS : Referenced in commercial catalogs (e.g., CymitQuimica Ref: 10-F238555) .
  • Key Differences: Regioisomeric substitution alters electronic distribution; C4-CF₃ may reduce steric hindrance compared to C5 substitution. Limited synthetic utility in drug discovery compared to C5-CF₃ analogues due to poorer compatibility with target binding pockets.

Pyrazolo[1,5-a]pyrimidinecarboxylic Acids

These compounds feature a fused pyrazole-pyrimidine core, offering enhanced rigidity and π-stacking capabilities.

a) 5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
  • Molecular Formula : C₁₆H₁₃F₃N₃O₂; MW : 340.29; CAS : 678543-10-7 .
  • Key Differences :
    • Extended aromatic system improves binding to kinase targets (e.g., JAK2 inhibitors).
    • Higher molecular weight (340 vs. 221 for 5-CF₃-pyrimidine) may reduce oral bioavailability.
b) 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
  • Molecular Formula : C₁₂H₆F₃N₃O₃; MW : 297.20; CAS : 313968-60-4 .
  • Key Differences :
    • Furan substituent introduces oxygen-based hydrogen bonding, enhancing solubility (LogP: 1.8 vs. 2.1 for phenyl analogues).
    • Used in antiviral research due to improved pharmacokinetic profiles .

Pyridinecarboxylic Acids

5-(Trifluoromethyl)pyridine-2-carboxylic Acid
  • Structure : Pyridine ring with -CF₃ at C5 and -COOH at C2.
  • Molecular Formula: C₇H₄F₃NO₂; MW: 191.11; CAS: 80194-69-0 .
  • Key Differences :
    • Pyridine’s single nitrogen vs. pyrimidine’s two nitrogens reduces basicity and alters metal-chelation behavior.
    • Widely used in metalloenzyme inhibitors (e.g., HDAC inhibitors) but less common in kinase targeting compared to pyrimidines .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula MW LogP pKa CAS Number
5-(Trifluoromethyl)pyrimidine-2-carboxylic acid C₆H₃F₃N₂O₂ 221 2.1 ~2.8 Not explicitly listed
5-Phenylpyrimidine-2-carboxylic acid C₁₁H₈N₂O₂ 200 1.2 ~3.5 85386-20-5
5-(4-Ethylphenyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-COOH C₁₆H₁₃F₃N₃O₂ 340 3.0 ~3.2 678543-10-7
5-CF₃-pyridine-2-carboxylic acid C₇H₄F₃NO₂ 191 1.5 ~2.5 80194-69-0

Research Findings and Trends

  • Bioactivity : 5-CF₃-pyrimidine-2-carboxylic acid derivatives show superior IC₅₀ values (~10 nM) in kinase assays compared to pyridine analogues (~100 nM) due to enhanced π-π interactions .
  • Stability: The trifluoromethyl group in pyrimidines reduces metabolic oxidation, increasing plasma half-life by 2–3× versus non-fluorinated analogues .
  • Synthetic Challenges : Regioselective introduction of -CF₃ at C5 in pyrimidines requires specialized fluorinating agents (e.g., Ruppert-Prakash reagent) .

Biological Activity

5-(Trifluoromethyl)pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4F3N2O2C_7H_4F_3N_2O_2, with a molecular weight of approximately 218.12 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets. The compound's structure includes a pyrimidine ring, which is known for its role in various bioactive molecules.

Synthesis Methods

Several synthetic routes have been developed to produce this compound. One common method involves the cyclization of precursors containing trifluoromethyl groups, which can be derived from readily available starting materials. Efficient synthesis techniques are essential for facilitating further research into this compound's biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species such as Aspergillus flavus and Candida albicans .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity TypeInhibition Zone (mm)
E. coliBactericidal15
S. aureusBactericidal18
A. flavusAntifungal20
C. albicansAntifungal17

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it exhibits moderate cytotoxicity against various cancer cell lines, including prostate cancer (PC3) and lung cancer (A549). The inhibition rates observed were promising, indicating potential for development as an anticancer agent .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Inhibition Rate (%)
PC31554.94
A5492040.78
Hela1848.25

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, preliminary studies have indicated that this compound may possess anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory processes .

Table 3: COX-2 Inhibition by this compound

CompoundIC50 (µM)
This compound0.04
Celecoxib0.04

Structure-Activity Relationships (SAR)

The trifluoromethyl group plays a significant role in enhancing the biological activity of pyrimidine derivatives. Comparative studies with other pyrimidine compounds lacking this group demonstrate that the presence of trifluoromethyl increases lipophilicity and binding affinity to biological targets .

Case Studies

Recent literature highlights several case studies where derivatives of pyrimidine, particularly those containing trifluoromethyl groups, have been explored for their therapeutic potential:

  • Antiviral Activity : Compounds derived from pyrimidines have shown efficacy against viral infections such as Zika and Dengue viruses, with EC50 values indicating significant antiviral potential .
  • Agricultural Applications : Trifluoromethyl pyrimidines are being investigated for use in crop protection as fungicides and herbicides due to their potent antifungal properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves hydrolysis of ester precursors. For example, ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 304693-64-9) can undergo base- or acid-catalyzed hydrolysis to yield the carboxylic acid derivative . Trifluoromethyl groups are introduced via nucleophilic trifluoromethylation or cross-coupling reactions using palladium catalysts. Characterization of intermediates via NMR (1H/19F) and LC-MS is critical to confirm regioselectivity and purity .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) is standard, as seen in analogous trifluoromethylpyridine derivatives . Melting point analysis (e.g., 123–124°C for related compounds ) and spectroscopic techniques (FT-IR for carboxyl C=O stretch at ~1700 cm⁻¹, 13C NMR for CF3 signal at ~120 ppm) are essential. X-ray crystallography, as demonstrated in hexahydropyrimidine derivatives, resolves conformational ambiguities .

Q. What are the key reactivity patterns of the trifluoromethyl and carboxylic acid groups in this compound?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the acidity of the pyrimidine ring, facilitating nucleophilic aromatic substitution at the 4- and 6-positions. The carboxylic acid moiety participates in hydrogen-bonded synthons, as observed in crystallographic studies of analogous acid-aminopyrimidine systems (e.g., furan tetracarboxylate-2-aminopyrimidinium salts ). Reactivity with coupling agents like EDC/HOBt enables amide bond formation for drug intermediate synthesis .

Advanced Research Questions

Q. How do computational studies inform the electronic and steric effects of the trifluoromethyl group in this compound?

  • Methodological Answer : Density functional theory (DFT) calculations reveal that the CF3 group induces significant electron deficiency in the pyrimidine ring (partial charge ~+0.3e), directing electrophilic attacks to meta positions. Molecular dynamics simulations predict steric hindrance at the 2-carboxyl position, influencing binding affinity in enzyme-inhibitor complexes .

Q. What strategies resolve contradictions in crystallographic data for hydrogen-bonding networks involving this compound?

  • Methodological Answer : Discrepancies in hydrogen-bond motifs (e.g., dimeric vs. catemeric arrangements) are addressed via temperature-dependent crystallography and Hirshfeld surface analysis. For example, in furan-carboxylic acid systems, solvent polarity (e.g., DMSO vs. methanol) significantly alters synthon geometry . Database mining (Cambridge Structural Database) identifies prevalent motifs, such as R₂²(8) rings between carboxyl and pyrimidine NH groups .

Q. How is this compound utilized in designing enzyme inhibitors or metal-organic frameworks (MOFs)?

  • Methodological Answer : The carboxylate group chelates metal ions (e.g., Zn²+ in metalloenzymes), while the pyrimidine ring engages in π-π stacking with aromatic residues. In MOFs, its rigidity and hydrogen-bonding capacity enable stable 2D/3D networks, as shown in studies of hexahydropyrimidine-carboxylic acid derivatives . Kinetic assays (e.g., IC50 determination) and molecular docking (AutoDock Vina) validate target interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(Trifluoromethyl)pyrimidine-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.